2-(1-Amino-2-methylpropyl)pyrimidin-4-amine 2-(1-Amino-2-methylpropyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17841025
InChI: InChI=1S/C8H14N4/c1-5(2)7(10)8-11-4-3-6(9)12-8/h3-5,7H,10H2,1-2H3,(H2,9,11,12)
SMILES:
Molecular Formula: C8H14N4
Molecular Weight: 166.22 g/mol

2-(1-Amino-2-methylpropyl)pyrimidin-4-amine

CAS No.:

Cat. No.: VC17841025

Molecular Formula: C8H14N4

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Amino-2-methylpropyl)pyrimidin-4-amine -

Specification

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
IUPAC Name 2-(1-amino-2-methylpropyl)pyrimidin-4-amine
Standard InChI InChI=1S/C8H14N4/c1-5(2)7(10)8-11-4-3-6(9)12-8/h3-5,7H,10H2,1-2H3,(H2,9,11,12)
Standard InChI Key VJBHGXBULFNKPR-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C1=NC=CC(=N1)N)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name is 2-(1-amino-2-methylpropyl)pyrimidin-4-amine, with the following key properties :

PropertyValue
Molecular FormulaC₈H₁₄N₄
Molecular Weight166.22 g/mol
Canonical SMILESCC(C)C(C₁=NC=CC(=N₁)N)N
InChI KeyVJBHGXBULFNKPR-UHFFFAOYSA-N

The pyrimidine ring’s aromaticity and substituents influence its reactivity. The amino groups at positions 2 and 4 enable hydrogen bonding, critical for interactions with biological targets .

Physicochemical Profile

  • Solubility: Likely polar due to amine groups; solubility in water and organic solvents requires experimental validation.

  • pKa: Estimated amino group pKa ~9–10, based on analogous pyrimidines .

  • Stability: Susceptible to oxidation at the amino groups; storage under inert conditions recommended.

Synthesis and Optimization

Challenges in Synthesis

  • Selectivity: Avoiding over-alkylation or side reactions at multiple reactive sites on the pyrimidine ring .

  • Catalyst Efficiency: Lewis acids (e.g., Al₂O₃) improve yields but require high temperatures .

  • Purification: Separation from byproducts like unreacted amines or oligomers .

Biological Activity and Mechanisms

Enzyme Inhibition

Pyrimidine derivatives are known to inhibit kinases and modulate signaling pathways . For instance:

  • PKB/Akt Inhibition: Pyrrolo[2,3-d]pyrimidines exhibit nanomolar IC₅₀ values by competing with ATP binding .

  • LRRK2 Selectivity: Substituted pyrimidines show >150-fold selectivity over related kinases, attributed to interactions with hydrophobic pockets .

The 1-amino-2-methylpropyl group in 2-(1-amino-2-methylpropyl)pyrimidin-4-amine may enhance target binding through steric and electronic effects .

Research Gaps and Future Directions

Unresolved Questions

  • Metabolic Stability: Limited data on hepatic clearance or cytochrome P450 interactions .

  • Toxicity Profile: Acute and chronic toxicity studies are absent .

  • Synthetic Scalability: Current methods are lab-scale; industrial-scale production needs optimization .

Recommended Studies

Study TypeObjectiveMethodology
Kinase ScreeningIdentify primary biological targetsHigh-throughput assays
ADME ProfilingAssess bioavailability and metabolismIn vitro microsomal assays
X-ray CrystallographyDetermine binding modesCo-crystallization with targets

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